![molecular formula C16H19ClN2O4 B6348802 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-39-2](/img/structure/B6348802.png)
4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique chemical architecture, which includes a chlorobenzoyl group, a methyl group, and a diazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a domino reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate and triphenylphosphine.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via an acylation reaction using 3-chlorobenzoyl chloride and a suitable base such as triethylamine.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through hydrolysis of an ester intermediate or direct carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
The compound 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic diazatricyclic ketones class, characterized by its unique structural features, which include a central ring system with nitrogen and oxygen atoms. This compound has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology.
Basic Information
- Molecular Formula : C18H23ClN2O4
- CAS Number : 1326809-11-3
- Predicted Boiling Point : 553.9 ± 50.0 °C
- Density : 1.41 ± 0.1 g/cm³
- pKa : 3.11 ± 0.20
Structural Features
The compound consists of:
- A chlorobenzoyl group attached at the 4th position.
- A methyl group at the 8th position.
- A carboxylic acid group at the 3rd position.
Medicinal Chemistry
This compound is primarily explored for its potential therapeutic applications. The unique structure allows for interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of diazaspiro compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anticancer Research : Studies have shown that spirocyclic compounds can inhibit cancer cell proliferation, highlighting the need for further investigation into this compound's efficacy against various cancer types.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other bioactive molecules. Its functional groups facilitate various chemical reactions, making it useful in synthetic organic chemistry.
Material Science
Due to its unique structural properties, it can be utilized in developing new materials or coatings with specific chemical resistance or physical properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects . For example, it may inhibit receptor-interacting protein kinases, which play a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure and biological activities.
Pinnaic Acid: Another marine alkaloid with a related structure and potential therapeutic applications.
Uniqueness
4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties
Biological Activity
4-(3-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. With a molecular formula of C16H19ClN2O4 and a molecular weight of 338.79 g/mol, the compound features a diazaspiro framework that may contribute to its interaction with various biological targets.
Structural Characteristics
The compound possesses a chlorobenzoyl group , which enhances its lipophilicity, potentially influencing its pharmacokinetics and biological interactions. The spirocyclic structure allows for diverse modifications, leading to variations in biological activity among related compounds.
Property | Value |
---|---|
Molecular Formula | C16H19ClN2O4 |
Molecular Weight | 338.79 g/mol |
Structure Type | Spirocyclic |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
- Antihypertensive Effects : Related compounds have demonstrated activity as alpha-adrenoceptor antagonists, suggesting potential applications in hypertension management.
- Cognitive Enhancement : Certain analogs have been evaluated for their ability to reverse memory impairment in animal models.
Antimicrobial Activity
Studies have reported that derivatives of diazaspiro compounds exhibit antimicrobial activity. For instance, the compound's structural similarity to known antibiotics suggests potential efficacy against specific bacterial infections.
Antihypertensive Activity
A study involving spontaneous hypertensive rats indicated that compounds sharing the diazaspiro structure could lower blood pressure effectively. The mechanism appears to involve selective antagonism of alpha-adrenergic receptors.
Cognitive Enhancement
In experiments designed to assess cognitive function, certain derivatives were found to reverse scopolamine-induced memory deficits in mice. This suggests that the compound may influence cholinergic pathways, which are crucial for memory and learning processes.
The biological activity of this compound is likely mediated through:
- Receptor Binding : The chlorobenzoyl group may facilitate binding to specific receptors (e.g., muscarinic receptors), enhancing its pharmacological profile.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown or synthesis, leading to increased levels of neurotransmitters associated with cognitive function.
Structure-Activity Relationship (SAR)
The exploration of SAR has revealed that modifications at various positions on the spirocyclic scaffold can significantly alter biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C16H19ClN2O4 | Different chlorobenzoyl position |
4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C16H19O3N2 | Contains a methoxy group |
8-Phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C14H18N2O2S | Features sulfur instead of oxygen |
Properties
IUPAC Name |
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-18-7-5-16(6-8-18)19(13(10-23-16)15(21)22)14(20)11-3-2-4-12(17)9-11/h2-4,9,13H,5-8,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGCOZQDSJUMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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